Product packaging for Perborate(Cat. No.:)

Perborate

Cat. No.: B1237305
M. Wt: 153.65 g/mol
InChI Key: PNIJRIIGBGFYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perborate, most commonly encountered in its stable, solid form as sodium this compound, is a valuable oxidizing agent in scientific research. It is a chemical compound that hydrolyzes in water to produce hydrogen peroxide and borate, providing a convenient and controlled source of active oxygen . Its main research applications are extensive. In organic synthesis, it serves as a mild, eco-friendly, and safer alternative to concentrated hydrogen peroxide solutions, which can be unstable and hazardous . It is used for the oxidation of organoboranes to alcohols, thioethers to sulfoxides and sulfones, and aromatic aldehydes to carboxylic acids . When mixed with acetic acid, it can generate more powerful oxidizing species for demanding reactions . In dental research, sodium this compound has been historically significant for intracoronal bleaching of non-vital, discolored teeth, with studies indicating that using it with water is as effective as with hydrogen peroxide while potentially reducing risks . It also demonstrates antiseptic properties, with research indicating that the released hydrogen peroxide can oxidize bacterial cell components, making it a compound of interest for studying antimicrobial effects in models like oral wound cleansing . The mechanism of action for this compound is complex. It is not merely a simple mixture of borate and hydrogen peroxide; in solution, an equilibrium exists that contains peroxoborate anions . These species can deliver the hydroperoxide anion (HOO⁻) at a lower pH than hydrogen peroxide itself, and the borate moiety can act as a leaving group, which often makes oxidations more efficient and allows for milder reaction conditions . Researchers value this compound for its long shelf life, low toxicity, and ability to act as an internal buffer during reactions . It is also a key compound in environmental and detergent research for its bleaching action . This product is intended For Research Use Only. It is not approved for personal, cosmetic, household, or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2H4O8-2 B1237305 Perborate

Properties

Molecular Formula

B2H4O8-2

Molecular Weight

153.65 g/mol

IUPAC Name

3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane

InChI

InChI=1S/B2H4O8/c3-1(4)7-9-2(5,6)10-8-1/h3-6H/q-2

InChI Key

PNIJRIIGBGFYHF-UHFFFAOYSA-N

SMILES

[B-]1(OO[B-](OO1)(O)O)(O)O

Canonical SMILES

[B-]1(OO[B-](OO1)(O)O)(O)O

Origin of Product

United States

Perborate As a Controlled Release Source of Hydrogen Peroxide

The most fundamental role of sodium perborate in aqueous media is its hydrolysis to generate hydrogen peroxide and borate (B1201080). researchgate.net This equilibrium reaction provides a convenient method for the in-situ generation of H₂O₂, which can then participate in various catalytic cycles.

Mechanism: Upon dissolution in water, sodium this compound releases hydrogen peroxide. The generated H₂O₂ then serves as the primary oxidant in a subsequent catalytic process. This role is particularly valuable in systems where the slow and controlled release of H₂O₂ is advantageous, preventing high localized concentrations that could lead to side reactions or catalyst decomposition. For instance, in Ultraviolet Advanced Oxidation Processes (UV-AOPs) for the degradation of organic pollutants like 1,4-dioxane (B91453), sodium this compound has been shown to perform similarly to aqueous hydrogen peroxide, acting as a source for hydroxyl radicals upon UV irradiation. researchgate.netmdpi.com

In Situ Generation of Peroxyacids in Acidic Media

In the presence of carboxylic acids, such as acetic acid, perborate functions as a precursor to more powerful oxidizing agents, peroxyacids. This in-situ generation circumvents the need to handle potentially unstable concentrated peroxyacid solutions.

Mechanism: The hydrogen peroxide released from this compound reacts with the acidic solvent (e.g., acetic acid) to form the corresponding peroxyacid (e.g., peracetic acid). This species is a significantly stronger oxidant and is the active agent in transformations like the Baeyer-Villiger oxidation of ketones to esters and the epoxidation of alkenes. nih.gov A study on the oxidation of anilines in dilute acetic acid found the reaction order to be first with respect to sodium this compound, indicating its central role in the formation of the active oxidant in a polar ionic mechanism. researchgate.net This principle is also the basis for bleach activators like tetraacetylethylenediamine (B84025) (TAED) used in detergents, which react with the H₂O₂ from this compound to form peracetic acid. google.com

Direct Oxidation by Active Peroxoborate Species

Contrary to the view of perborate as a simple H₂O₂ carrier, substantial evidence from kinetic studies demonstrates that peroxoborate anions are themselves potent nucleophilic oxidants, often exhibiting greater reactivity than hydrogen peroxide. researchgate.netnih.gov

Mechanism: In aqueous solutions, particularly in the pH range of 8–12, species such as monoperoxoborate, [B(OH)₃(OOH)]⁻, and diperoxoborate, [B(OH)₂(OOH)₂]⁻, exist in equilibrium. researchgate.netresearchgate.net These anions can act as direct oxidants. For example, in the oxidation of substituted phenyl methyl sulfides, the rate constants for oxidation by monoperoxoborate and diperoxoborate are orders of magnitude higher than that for hydrogen peroxide under similar conditions. nih.gov The negative Hammett ρ values obtained in these studies confirm that the reaction proceeds via nucleophilic attack by the sulfide (B99878) on the peroxo species. nih.gov Furthermore, studies of chemical oscillators have shown that these peroxoborate anions are much faster oxidizing agents than H₂O₂, a property that is critical for sustaining the oscillations. nih.govfrontiersin.org

Formation of Highly Reactive Dioxaborirane Intermediate

Theoretical and experimental studies have identified a highly reactive, cyclic three-membered peroxide species, dioxaborirane, as a key catalytic intermediate in borate-mediated oxidations. nih.govrsc.org

Mechanism: Dioxaborirane is formed from monoperoxoborate and is proposed to be the active species in various electrophilic oxidations in alkaline solutions. nih.govnih.gov DFT calculations and kinetic data for the oxidation of substrates like thioethers and dimethyl anilines support a mechanism involving this intermediate. rsc.org The significance of this pathway lies in its remarkably low activation energy. For the oxidation of dimethyl sulfide (B99878), the calculated activation barrier for the reaction with dioxaborirane is approximately 2.8 kcal/mol, which is substantially lower than the barriers for the uncatalyzed reaction with H₂O₂ (10.1 kcal/mol) or the direct reaction with monoperoxoborate (17.5 kcal/mol). nih.gov This indicates that the borate (B1201080) moiety actively catalyzes the oxidation by forming a much more reactive intermediate, rather than merely acting as a spectator ion.

Role in Metal Catalyzed Redox Cycles

In numerous transformations involving metal catalysts, perborate serves as the terminal oxidant, responsible for regenerating the active state of the catalyst to complete the catalytic cycle.

Mechanism: The role of this compound is to accept electrons from the reduced form of the metal catalyst, thereby re-oxidizing it to its higher, active oxidation state. In the copper(II)-catalyzed oxidation of thiocyanate, the Cu(II) catalyst is first reduced to Cu(I) by the substrate. This compound or its derived species then re-oxidize Cu(I) back to Cu(II), allowing the cycle to continue. nih.gov A similar role is observed in the oxidation of anilines catalyzed by Iron(III) phthalocyanine (B1677752) chloride, where the rate of reaction is accelerated by the catalyst concentration, with this compound acting as the necessary oxidant. researchgate.net

The following table summarizes the distinct mechanistic functions of this compound in catalytic transformations.

Mechanistic RoleActive SpeciesReaction ConditionsExample TransformationReference
H₂O₂ SourceHydrogen Peroxide (H₂O₂)Aqueous solutionUV-AOP of 1,4-dioxane (B91453) researchgate.netmdpi.com
Peroxyacid PrecursorPeroxyacetic AcidAcetic acid solventBaeyer-Villiger oxidation nih.gov
Direct Nucleophilic Oxidant[B(OH)₃(OOH)]⁻, [B(OH)₂(OOH)₂]⁻Alkaline (pH 8-12)Oxidation of organic sulfides nih.govresearchgate.net
Reactive Intermediate FormationDioxaboriraneAlkaline solutionOxidation of thioethers nih.govnih.govrsc.org
Terminal OxidantThis compound/Peroxoborate speciesPresence of metal catalyst (e.g., Cu, Fe)Cu(II)-catalyzed oxidations researchgate.netnih.gov

Kinetic data further highlights the enhanced reactivity of peroxoborate species compared to hydrogen peroxide in certain oxidation reactions.

Kinetic Data for the Oxidation of Methyl 4-nitrophenyl sulfide (B99878) at 25°C
Oxidizing SpeciesSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Hydrogen Peroxide (H₂O₂)8.29 x 10⁻⁵ nih.gov
Monoperoxoborate ([HOOB(OH)₃]⁻)1.51 x 10⁻² nih.gov
Diperoxoborate ([(HOO)₂B(OH)₂]⁻)1.06 x 10⁻² nih.gov

Perborate As a Strategic Reagent in Synthetic Organic Chemistry

Selective Oxidation of Diverse Organic Functional Groups by Perborate

Sodium this compound has demonstrated remarkable utility in the selective oxidation of a wide range of organic functional groups. Its reactivity can be modulated by the choice of solvent and reaction conditions, allowing for targeted transformations.

Transformation of Thioethers to Sulfoxides and Sulfones

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis, with the products serving as important intermediates in the chemical and pharmaceutical industries. Sodium this compound provides an efficient and chemoselective method for this conversion. wikipedia.orgrsc.org The reaction can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by adjusting the reaction conditions. researchgate.net This controlled oxidation is crucial for accessing valuable sulfinyl or sulfonyl compounds. google.com The use of sodium this compound in aqueous or solvent-free conditions, sometimes in conjunction with microwave irradiation, presents an environmentally friendly approach for these transformations. rsc.org

Table 1: Oxidation of Thioethers with Sodium this compound

Thioether Substrate Product Reaction Conditions Yield (%) Reference
Methyl phenyl sulfide (B99878) Methyl phenyl sulfoxide NaBO₃, room temp 98 rsc.org
2-Chloroethyl ethyl sulfide 2-Chloroethyl ethyl sulfoxide NaBO₃, room temp 99 rsc.org

Oxidation of Alcohols and Unsaturated Compounds

Sodium this compound has been employed in the oxidation of alcohols to their corresponding carbonyl compounds. researchgate.net For instance, benzylic alcohols can be efficiently oxidized in the presence of sodium this compound. The oxidation of unsaturated compounds using sodium this compound has also been reported, often in the presence of catalysts to achieve the desired transformation to ketones or acids. researchgate.net

Conversion of Anilines to Nitro Compounds

The oxidation of anilines to nitro compounds is a significant transformation in the synthesis of many industrially important chemicals. Sodium this compound, particularly in acetic acid, has been shown to be an effective reagent for the oxidation of anilines to nitroarenes. researchgate.netmdpi.com This method is especially efficient for anilines that contain electron-withdrawing groups. mdpi.com To improve the yields for electron-rich anilines, which are prone to over-oxidation, methodologies have been developed using tungstophosphoric acid as a catalyst in micellar media. organic-chemistry.orgmdpi.com This catalytic system allows for the efficient conversion of various primary aromatic amines to their corresponding nitro compounds in good yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation of Anilines to Nitro Compounds with Sodium this compound

Aniline Substrate Product Catalyst/Conditions Yield (%) Reference
Electron-withdrawing group substituted anilines Corresponding nitroarenes NaBO₃ in acetic acid, 50-55 °C - mdpi.com

Hydroxylation Reactions of Arylboronic Acids

The conversion of arylboronic acids to phenols is a valuable transformation in organic synthesis. Sodium this compound offers a catalyst-free and efficient method for the ipso-hydroxylation of arylboronic acids. rsc.orgresearchgate.net This reaction can be conducted in water or even under solvent-free conditions at room temperature, providing a green and rapid synthesis of phenols with high yields. rsc.org The reaction mechanism is proposed to involve a nucleophilic attack. rsc.orgresearchgate.net This method is a practical alternative to transition-metal-catalyzed or strong-oxidant-mediated hydroxylations. nih.govorganic-chemistry.org

Oxidation of Organoboranes and Boron-Containing Intermediates

Sodium this compound is a mild and highly efficient reagent for the oxidation of organoboranes to alcohols. orgsyn.orgorganic-chemistry.orgresearchgate.net This method often provides yields that are comparable to or even exceed those obtained with the standard alkaline hydrogen peroxide procedure. orgsyn.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions and is compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net The ease of handling and stability of sodium this compound make it an attractive alternative for this key step in hydroboration-oxidation sequences. orgsyn.orgorganic-chemistry.org

Table 3: Comparison of Sodium this compound and Hydrogen Peroxide in Organoborane Oxidation

Organoborane from Alkene Product Alcohol Yield with NaBO₃ (%) Yield with H₂O₂/NaOH (%) Reference
1-Hexene 1-Hexanol 99 98 researchgate.net
Styrene 2-Phenylethanol 98 98 researchgate.net

Comparative Efficacy of this compound Versus Hydrogen Peroxide in Organic Synthesis

Sodium this compound often serves as a solid, stable, and safe source of hydrogen peroxide, hydrolyzing in water to release it. organic-chemistry.orgwikipedia.org However, its reactivity is not simply that of a mixture of sodium borate (B1201080) and hydrogen peroxide. orgsyn.orgorganic-chemistry.org

In several applications, sodium this compound demonstrates superior or comparable efficacy to aqueous hydrogen peroxide. For the oxidation of organoboranes, sodium this compound generally provides higher or equivalent yields of alcohols under milder conditions. orgsyn.orgorganic-chemistry.org It is suggested that the borate leaving group in the this compound-mediated oxidation is more effective than the hydroxide (B78521) ion generated from hydrogen peroxide. orgsyn.orgorganic-chemistry.org

While both reagents can be used in advanced oxidation processes, studies have shown that sodium this compound can perform similarly to hydrogen peroxide in the degradation of organic pollutants, with the solid nature of this compound offering logistical advantages for remote operations. mdpi.comaemas.comucf.edu However, in some contexts, hydrogen peroxide may be more cost-effective. mdpi.comaemas.com

In the delignification process in the pulp and paper industry, sodium this compound has been found to be more effective than hydrogen peroxide at the same active oxygen content, leading to a higher degree of delignification. researchgate.net

The choice between sodium this compound and hydrogen peroxide often depends on the specific reaction, desired selectivity, and practical considerations such as reagent handling, stability, and cost. mdpi.com

Mechanistic Roles of this compound in Catalytic Organic Transformations

In synthetic organic chemistry, sodium this compound has emerged as a versatile and strategic reagent, primarily valued for its role as a solid, stable, and safe source of oxidative power. While often considered a simple precursor to hydrogen peroxide, its mechanistic involvement in catalytic organic transformations is multifaceted and extends well beyond the mere generation of H₂O₂. Detailed research findings have elucidated several distinct roles that this compound and its derived species play, functioning as direct oxidants, precursors to more potent reagents, and key components in metal-catalyzed redox cycles. Understanding these mechanisms is crucial for optimizing existing synthetic protocols and designing novel catalytic systems.

Perborate S Role in Industrial Chemical Process Chemistry Mechanistic Focus

Underlying Mechanisms of Perborate Bleaching Actions

The bleaching action of this compound is primarily attributed to the hydrogen peroxide released upon hydrolysis in aqueous solution wikipedia.orgncsu.eduunirioja.es. In alkaline conditions, hydrogen peroxide ionizes to form the hydroperoxyl anion (HOO⁻), which is considered the principal active species responsible for bleaching ncsu.eduunirioja.es182.160.97. This anion is a powerful nucleophile and oxidant that reacts with and breaks down chromophores – the chemical groups responsible for color in materials like pulp and paper 182.160.97reagent.co.uk.

The mechanism involves the perhydroxyl anion attacking the conjugated double bonds within chromophores, disrupting their structure and rendering them colorless 182.160.97reagent.co.uk. While the detailed mechanism is complex and not entirely understood, it is believed to involve the oxidation of these color-producing organic compounds 182.160.97.

Lignin (B12514952) Removal Mechanisms in Pulp Bleaching

In pulp bleaching, this compound, through the action of released hydrogen peroxide and its derivatives, targets residual lignin and other chromophoric structures researchgate.netresearchgate.net. While hydrogen peroxide's action on lignin is primarily focused on modifying chromophoric groups without significant degradation or dissolution of the bulk lignin structure, under certain conditions and in the presence of metal ions, it can also contribute to lignin degradation raco.cat.

The hydroperoxyl anion and potentially other reactive oxygen species (ROS) generated, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) formed through the decomposition of hydrogen peroxide catalyzed by transition metals, can attack various organic structures, including those in lignin ncsu.eduraco.catnih.gov. These radicals are capable of breaking down residual lignin and chromophores, leading to increased pulp brightness ncsu.eduresearchgate.net.

The mechanism of lignin degradation by peroxide-based agents can involve the fragmentation of conjugated chromophoric structures and the removal of chromophoric groups raco.cat. While this compound's bleaching mechanism is similar to hydrogen peroxide, some research suggests that this compound might not require extra alkali for bleaching activity compared to hydrogen peroxide unirioja.es.

Deinking Processes and Impurity Oxidation Pathways

This compound plays a significant role in the deinking of recycled paper, where its oxidizing properties are used to remove ink and other impurities from waste paper fibers researchgate.netresearchgate.net. The active oxygen released by this compound helps to break down and detach ink particles from the cellulose (B213188) fibers.

The oxidation pathways in deinking involve the reaction of the perhydroxyl anion and other reactive species with the chemical components of ink, which often include pigments, binders, and other additives. These oxidative reactions can lead to the fragmentation of polymer chains in binders and the chemical modification or degradation of pigment molecules, making the ink particles less adherent to the fibers and more easily dispersed in the pulping slurry researchgate.netresearchgate.net.

This compound's effectiveness in deinking contributes to obtaining higher-quality recycled pulp by efficiently removing impurities researchgate.netresearchgate.net.

Chemical Factors Influencing Fiber Strength Preservation during Bleaching

Maintaining fiber strength is a critical aspect of pulp bleaching. Excessive oxidation during bleaching can lead to the degradation of cellulose and hemicellulose, the main components of pulp fibers, resulting in a loss of strength raco.catsemanticscholar.org. This compound is considered effective in maintaining fiber strength during bleaching because it often operates under relatively milder conditions compared to some other bleaching agents, minimizing damage to the cellulose structure researchgate.netresearchgate.net.

The presence of metal ions, particularly transition metals like iron, copper, cobalt, nickel, and manganese, can catalyze the decomposition of hydrogen peroxide, leading to the formation of highly reactive free radicals that can degrade cellulose 182.160.97raco.cat. To mitigate this, stabilizers such as sodium silicate (B1173343) and magnesium sulfate (B86663) are often used in peroxide-based bleaching processes to chelate these metal ions and control the decomposition of the peroxide species ncsu.edu182.160.97raco.cat.

While this compound's mechanism is similar to hydrogen peroxide, its specific chemical environment, including the buffering effect of borate (B1201080), may influence the generation and activity of these potentially fiber-damaging radicals, contributing to better fiber strength preservation ekb.eg. Research indicates that while sodium this compound addition can help avoid bleaching damage to pulp fibers, its effect on bleachability might be minor semanticscholar.org.

This compound's Contribution to Oxidative Repulping Processes

This compound can contribute to oxidative repulping processes, particularly in the context of recycling waste paper. In these processes, chemical agents are used in conjunction with mechanical action to break down paper into a pulp slurry. The oxidative power of this compound aids in the disintegration of the paper structure by attacking and weakening the bonds within the paper, including those formed by sizing agents, coatings, and residual lignin nih.govrsc.org.

This compound has shown similar oxidation capability to hydrogen peroxide for repulping and deinking of wastepaper nih.govrsc.orgresearchgate.net. Its ability to release active oxygen species facilitates the breakdown of the fiber network and the dispersion of contaminants, improving the efficiency of the repulping process and the subsequent separation of fibers from impurities researchgate.netresearchgate.net.

Theoretical and Computational Chemistry Studies of Perborate

Application of Quantum Chemical Methods to Perborate Systems

Quantum chemical methods, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, bonding, and energetic profiles of chemical systems. Their application to this compound systems allows for detailed analysis of molecular properties and reaction pathways.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations have been applied to study the reaction mechanisms involving this compound. For instance, DFT has been employed to investigate the mechanism of the hydroxylation of arylboronic acids using sodium this compound as an oxidant. These calculations revealed a nucleophilic reaction mechanism. rsc.orgresearchgate.net DFT studies have also been used to understand the optical properties of probes and their this compound-induced products. researchgate.net Furthermore, DFT calculations can be used to identify stable species involved in a reaction and discriminate between possible reaction pathways on potential energy surfaces. acs.org

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. While the direct application of MD simulations specifically focused only on this compound interactions is not extensively detailed in the search results, MD simulations are a general tool used to study molecular interactions in various systems, including those involving ions and solvents. nih.govnih.govmdpi.com The principles of MD simulations, which account for long-range interactions and predict the trajectory of atoms, could be applied to study the behavior of this compound species in solution, their interactions with other molecules, or their diffusion properties. nih.govpeerj.com For example, MD simulations have been used to study ion-solvent interactions in liquid electrolytes. mdpi.com

Predictive Modeling of this compound Reactivity and Reaction Selectivity

Predictive modeling in chemistry aims to forecast the outcome of chemical reactions, including their reactivity and selectivity, often using computational approaches. While general predictive chemistry models exist for various reaction types, specific predictive models solely focused on this compound reactivity and selectivity are not explicitly highlighted in the search results. nih.govnih.gov However, the fundamental principles of predictive modeling, which can involve machine learning, deep learning, and quantum mechanical calculations, could be applied to this compound chemistry. nih.gov For instance, quantum mechanical calculations can be used to predict chemical reactivity. nih.gov Studies on predicting site selectivity in other reactions demonstrate the potential for developing similar models for this compound-mediated transformations. rsc.orgchemrxiv.org

Computational Insights into this compound Catalysis

Computational methods provide valuable insights into catalytic processes by elucidating reaction mechanisms, identifying active species, and understanding the role of catalysts. While this compound itself is often used as an oxidant, and its decomposition products (like hydrogen peroxide) can be involved in catalytic cycles, computational studies have explored related boron-containing species in catalysis. For example, DFT calculations have been used to understand the role of -O-B-O- moieties in boron-doped biochar as a catalyst for peroxymonosulfate (B1194676) activation. nih.gov Computational studies can investigate the electronic structure of catalysts and the formation and dissociation of chemical bonds during catalytic reactions. acs.org Understanding the mechanisms of reactions involving this compound, potentially in the presence of catalysts, can be aided by computational approaches. researchgate.net

Challenges and Future Directions in Theoretical this compound Research

Theoretical and computational studies of this compound face several challenges. Precisely modeling the complex speciation of this compound in aqueous solutions across different pH ranges is crucial, as the dominant species vary and have different reactivities. frontiersin.orgnih.gov The accurate description of reaction mechanisms, especially those involving multiple steps and transient intermediates, requires sophisticated computational methods and significant computational resources. acs.org

Future directions in theoretical this compound research could involve:

More extensive and detailed DFT studies to map out complete potential energy surfaces for various this compound-mediated reactions, including those involving different substrates and reaction conditions. acs.orgacs.org

Application of advanced molecular dynamics simulations to study the dynamic behavior of this compound species in different environments, including interfaces and in the presence of other molecules. nih.govnih.gov

Development of specific predictive models using machine learning and quantum mechanical descriptors to forecast this compound reactivity and selectivity for a wider range of organic transformations. nih.govrsc.org

Computational investigations into the potential catalytic roles of this compound or this compound-derived species in various chemical processes, building on insights from related boron-catalyzed reactions. nih.govacs.org

Studies exploring the excited-state properties and photochemistry of this compound using methods like TD-DFT, which could be relevant for advanced oxidation processes. researchgate.netacs.org

Addressing the challenges in accurately modeling the effect of the solvent and counterions on this compound reactivity and speciation. mdpi.com

These future directions aim to provide a more comprehensive theoretical understanding of this compound chemistry, paving the way for its more efficient and selective application in various fields.

Advanced Analytical Methodologies for Perborate Research

Spectrophotometric Techniques for Perborate Quantification and Monitoring

Spectrophotometry offers a convenient approach for quantifying substances that absorb light in the ultraviolet-visible (UV-Vis) spectrum or that can be coupled with chromogenic reagents to form light-absorbing species. While this compound itself may have limited direct UV-Vis absorption suitable for routine analysis, spectrophotometric methods can be employed indirectly or for monitoring reactions involving this compound.

One application involves monitoring reactions where this compound is a reactant or initiator, such as in advanced oxidation processes (AOPs) for the degradation of organic contaminants. UV-Vis spectrophotometry can be used to track the decrease in concentration of the target organic compound or the formation of intermediates that exhibit UV-Vis absorbance. For instance, the degradation of humic acid by a UV-activated sodium this compound process has been monitored using UV-Vis spectrophotometry at 254 nm to determine humic acid removal efficiency. mdpi.comamecj.com Similarly, the density of cyanobacteria solutions treated with a this compound-activated process has been determined using a UV-Vis spectrophotometer at a wavelength of 680 nm, as this correlates with cell concentration. mdpi.com

Another indirect application involves the determination of boron content, which is relevant for this compound as it forms borate (B1201080) in water. mt.com Boron in water can be determined spectrophotometrically by its reaction with azomethine-H in a weakly acidic solution to form a yellow-colored compound, with absorbance measured at 420 nm. mt.commt.com This method is analogous to DIN 38405-17. mt.com

While direct quantification of this compound via its intrinsic UV absorption might be challenging due to potential interference from buffers and other sample components, especially at lower wavelengths like its maximum absorption around 205 nm, a compromise wavelength such as 220 nm has been found suitable for certain applications like assaying catalase activity using this compound as a substrate. ebm-journal.org The formation of hydrogen peroxide from this compound activation can also be confirmed by UV-Vis spectrometry analysis. nih.govrsc.org

Titrimetric Analysis Methods for Active Oxygen Content in this compound

Titrimetry, particularly redox titration, is a widely used and established method for determining the active oxygen content in this compound compounds. Active oxygen refers to the measure of the oxidizing power of compounds like perborates that release hydrogen peroxide in acidic solutions. psgraw.com

The most common titrimetric method involves the titration of an acidified aqueous solution of the this compound compound with a standard solution of potassium permanganate (B83412) (KMnO₄). psgraw.comresource.orgastm.orgmat-cs.com In this redox reaction, this compound (or the hydrogen peroxide it releases) acts as a reducing agent, while permanganate acts as an oxidizing agent. The titration is typically carried out in the presence of sulfuric acid. resource.orgastm.orgmat-cs.comsia-toolbox.netchegg.com The endpoint is indicated by the persistence of a faint pink color from the permanganate. psgraw.comsia-toolbox.netchegg.com

The reaction between hydrogen peroxide (released from this compound) and permanganate in acidic solution can be represented by the following simplified equation: 2MnO₄⁻(aq) + 5H₂O₂(aq) + 6H⁺(aq) → 2Mn²⁺(aq) + 5O₂(g) + 8H₂O(l)

Alternatively, iodometric titration can also be used to determine the active oxygen content. sia-toolbox.netinternationaljournalssrg.orgmetrohm.comenvironex.net.au This method involves the reaction of this compound with iodide in an acidic solution, which liberates iodine. sia-toolbox.netinternationaljournalssrg.orgenvironex.net.au The liberated iodine is then titrated with a standard solution of sodium thiosulfate, using starch as an indicator to detect the endpoint (disappearance of the blue color). internationaljournalssrg.orgenvironex.net.aursc.org

The reactions involved in iodometric titration include: BO₃⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → I₂(aq) + BO₂⁻(aq) + H₂O(l) (simplified) I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

While permanganometric titration is a standard method for determining active oxygen in bleaching compounds like perborates, the potential reaction of liberated iodine with organic substances present in the sample should be considered when using iodometric methods. psgraw.com Some stabilized this compound types may exhibit a delayed reaction with permanganate, where the color discharge is not immediate. researchgate.net

Titrimetric methods are often considered sufficient for quality control of this compound salts researchgate.net and are widely used for determining the available oxygen content in various products containing this compound, such as detergent powders and hair dyes. chegg.cominternationaljournalssrg.orgresearchgate.netrsc.org

Development of Advanced Spectroscopic Quantification Techniques (e.g., Time-Resolved Spectroscopy)

While traditional UV-Vis spectroscopy is useful for monitoring, advanced spectroscopic techniques can provide more detailed information about this compound and its reaction mechanisms. Although specific applications of time-resolved spectroscopy for direct this compound quantification were not extensively detailed in the search results, spectroscopic methods like Electron Paramagnetic Resonance (EPR) have been employed to identify and study the reactive species generated in this compound-based systems, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.comnih.govrsc.orgrsc.org EPR, often used with spin traps like DMPO, allows for the detection and characterization of short-lived radical intermediates formed during this compound activation. mdpi.comnih.govrsc.orgrsc.org This provides insights into the mechanisms of this compound's oxidative reactions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometry, coupled with multivariate calibration methods like Partial Least Squares (PLS), has been investigated for the quantitative determination of sodium this compound in complex matrices like detergent powders. researchgate.netresearchgate.netresearchgate.net This approach can overcome issues of signal overlap from other ingredients and offers a potentially faster alternative to traditional titration methods for routine analysis. researchgate.netresearchgate.netresearchgate.net

Chromatographic Separation and Detection of this compound-Related Species

Chromatographic techniques, particularly ion chromatography (IC), are valuable for separating and detecting ionic species, including this compound and related boron compounds. Since this compound exists as an anion in aqueous solution, ion chromatography is a suitable method for its analysis. chromforum.org

Ion chromatography can be used to determine this compound in various samples, including detergent products and ophthalmic solutions. chromforum.orglabrulez.com In ion-exclusion chromatography with suppressed conductivity detection, this compound used as a peroxide bleach can be analyzed. labrulez.com For samples where sodium this compound is the primary salt, determining the this compound anion content via ion chromatography allows for the calculation of the original sodium this compound amount. chromforum.org

Furthermore, chromatography can be coupled with specific detection methods to enhance sensitivity and selectivity. For example, ion chromatography coupled with luminol-based chemiluminescence detection has been used for the determination of cobalt(II), where this compound (or percarbonate) acts as the oxidant in the chemiluminescent reaction catalyzed by cobalt(II). sigmaaldrich.comresearchgate.net This demonstrates the utility of this compound in chromatographic detection schemes.

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that has been applied in the context of this compound research, although often indirectly. For instance, HPLC with UV detection has been used to analyze the degradation products of organic compounds oxidized by this compound-based systems, such as phenol. rsc.orgrsc.org HPLC has also been employed to measure hydrogen peroxide levels in products containing this compound that release H₂O₂ upon activation. wiley.com An HPLC method involving the oxidation of triphenylphosphine (B44618) to its oxide by hydrogen peroxide (released from substances like sodium this compound) followed by UV detection of the oxide has been developed for analyzing peroxide levels in cosmetics. wiley.com

Chromatographic methods provide the advantage of separating this compound from interfering substances, allowing for more accurate quantification and the identification of other components or degradation products in complex samples.

Future Research Trajectories and Emerging Paradigms in Perborate Chemistry

Exploration of Novel Activators and Catalyst Systems for Perborate

The efficacy of this compound as an oxidant is highly dependent on its activation to generate reactive oxygen species (ROS). Future research is increasingly focused on moving beyond traditional activators to develop novel, more efficient, and sustainable catalyst systems. A key trend is the exploration of earth-abundant materials and advanced catalytic concepts.

Recent studies have demonstrated the potential of various materials to activate this compound for environmental remediation. For instance, iron-bearing materials, such as zero-valent iron (Fe⁰) and ferrous iron (Fe²⁺), along with diverse carbonaceous materials like biochar, granular activated carbon (GAC), and graphite, have been shown to effectively catalyze this compound for the degradation of persistent organic pollutants like phenol. These catalysts facilitate the generation of powerful ROS, including hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals.

Transition metals also continue to be an area of interest. Palladium-catalyzed reactions, for example, have successfully utilized sodium this compound as an eco-friendly oxidant for complex organic transformations such as C-H acyloxylation. However, acknowledging the cost and potential toxicity of some transition metals, a significant future direction involves designing catalysts from more common elements. Inspired by concepts like "frustrated Lewis pairs" (FLPs), researchers are investigating new metal-free systems. An example includes the development of sodium-doped silicon-boron-nitride materials, which offer high thermal stability and unique active sites for catalytic processes. Furthermore, it has been shown that under certain aqueous conditions, sodium this compound can itself act as a catalyst for reactions like allylation, simplifying the process by removing the need for an additional catalytic substance.

Catalyst/Activator SystemTarget Reaction/ApplicationKey Research Findings
Iron-Bearing Materials (Fe⁰, Fe²⁺)Degradation of PhenolPromotes the generation of hydroxyl (•OH) and superoxide (O₂•⁻) radicals, enhancing oxidation.
Carbonaceous Materials (Biochar, GAC)Degradation of PhenolActs as a catalyst to accelerate the oxidation of organic contaminants by this compound.
Palladium (Pd)C-H Acyloxylation of AlkenesEnables complex organic synthesis using this compound as an inexpensive and environmentally friendly oxidant.
Sodium this compound (self-catalyzed)Allylation of O-H, N-H, and C-H groupsFunctions as an efficient and ecofriendly catalyst in aqueous media, simplifying the reaction system.
Metal-Free FLP Concepts (e.g., Na-doped SiBN)General Catalysis (Hydrogen Activation)Represents a future trajectory for developing stable, cost-effective catalysts that could be adapted for this compound activation.

Development of Next-Generation Integrated this compound-Based Oxidation Technologies

Building on novel catalyst systems, the development of integrated technologies that combine this compound chemistry with other processes is a major frontier. These next-generation systems aim to create synergistic effects, improving efficiency and broadening the application scope, particularly in environmental remediation.

Advanced Oxidation Processes (AOPs) are a primary focus. wikipedia.org AOPs are designed to generate highly reactive hydroxyl radicals to break down stubborn pollutants in water and wastewater. wikipedia.org this compound is emerging as a valuable component in this field. For example, the UV/Perborate AOP, which combines ultraviolet irradiation with sodium this compound, has been proven as effective as the well-established UV/Hydrogen Peroxide process for removing contaminants like 1,4-dioxane (B91453) from wastewater effluent. mdpi.comresearchgate.net This provides a safer, solid alternative to aqueous hydrogen peroxide, which is beneficial for transport and storage. researchgate.net

Integrated TechnologyPrimary ApplicationRole of this compoundKey Advantage
UV/Perborate AOPWastewater Treatment (e.g., 1,4-Dioxane removal)Source of hydroxyl radicals upon UV activation.Solid, stable source of H₂O₂; comparable performance to UV/H₂O₂. mdpi.com
This compound-Activated Peroxymonosulfate (B1194676) (PMS)Algae Removal in Water TreatmentActivates PMS to enhance the pre-oxidation of algae cells.Improves the efficiency of subsequent coagulation steps.
Catalytic this compound OxidationRemediation of Organic ContaminantsActs as the primary oxidant, activated by solid catalysts (e.g., biochar, iron).Utilizes low-cost, sustainable materials for environmental cleanup.

Unraveling Complex Mechanistic Details of Under-Investigated this compound Reactions

While this compound has been used for over a century, a deep, mechanistic understanding of many of its reactions is still evolving. Future research is directed at elucidating the complex pathways and identifying the true reactive species involved, which is crucial for optimizing existing applications and discovering new ones.

In aqueous solutions, this compound chemistry is more complex than simply releasing hydrogen peroxide. Studies on chemical oscillators using sodium this compound have suggested that intermediate this compound species, such as [(HO)₃B(OOH)]⁻ and [(HO)₂B(OOH)₂]²⁻, are dominant in neutral to alkaline solutions and exhibit much faster oxidation kinetics than hydrogen peroxide itself. nih.govfrontiersin.org This finding challenges the traditional view and highlights the direct role of this compound anions in the reaction dynamics.

One of the most significant emerging paradigms is the proposed role of dioxaborirane , a highly reactive, three-membered ring tautomer of the peroxoborate anion. borates.today Kinetic and theoretical studies suggest that this species, rather than the more stable monoperoxoborate anion, is the key intermediate responsible for the catalytic activity of borate (B1201080) in certain electrophilic oxidation reactions. borates.today This insight helps explain the unique reactivity patterns observed in this compound systems compared to those with hydrogen peroxide alone. Furthermore, research into this compound oxidation in non-aqueous media, such as acetic acid, reveals that the borate component actively assists the oxidative action of the released hydrogen peroxide, pointing to a synergistic intramolecular mechanism. researchgate.net Future investigations are also planned to explore the behavior of this compound in acidic environments, where it may paradoxically function as a reductant. nih.govfrontiersin.org

Proposed Intermediate/MechanismReaction ContextSignificance of Finding
[(HO)₃B(OOH)]⁻ and [(HO)₂B(OOH)₂]²⁻Chemical Oscillators (Alkaline/Neutral pH)These this compound anions are faster oxidizing agents than H₂O₂, directly influencing reaction dynamics. nih.govfrontiersin.org
DioxaboriraneElectrophilic Oxidation ReactionsProposed as the true reactive intermediate, explaining the unique catalytic behavior of the borate-peroxide system. borates.today
Borate-Assisted H₂O₂ OxidationOxidation in Acetic AcidThe borate moiety is not a passive spectator but actively participates in and enhances the oxidation process. researchgate.net
This compound as a ReductantFuture Research (Acidic Environment)Exploring a completely different reactivity profile for this compound under acidic conditions. frontiersin.org

Design and Synthesis of Advanced Materials Utilizing this compound's Reactivity

Beyond its role as an oxidant, the reactivity of this compound and its borate precursors presents opportunities for the design and synthesis of novel advanced materials. This research area moves from using this compound to modify materials (e.g., bleaching textiles) to using it as a fundamental building block or reagent in material construction.

The rich structural chemistry of boron allows for the creation of complex polyanionic clusters. Research into the synthesis of materials like polyanionic zincoborates, which feature intricate [B₃O₃(OH)₄]⁻ clusters, demonstrates the potential for creating novel frameworks with tunable properties. While these are not synthesized directly from this compound, the underlying borate chemistry is closely related. Future research could explore using this compound's combined boron and active oxygen content to direct the synthesis of unique metal-borate frameworks or functionalize existing ones.

Another promising avenue is the functionalization of boron-rich molecular structures like borazine (B1220974) and closo-decaborate clusters. nih.govnih.gov These compounds serve as versatile platforms for creating polymers and hybrid materials with applications in electronics, aerospace, and medicine. nih.govnih.gov this compound's oxidative capability could be harnessed for polymerization initiation or for post-synthesis modification of these boron-based polymers. For instance, its controlled reactivity could introduce hydroxyl or other oxygen-containing groups onto a polymer backbone, thereby tuning its properties for specific applications, such as creating self-healing materials through the formation of reversible borate ester bonds.

Sustainable Production and Green Chemistry Principles in this compound Utilization

Aligning the entire life cycle of this compound with the principles of green and sustainable chemistry is a critical future objective. yale.edu This involves optimizing its production to reduce environmental impact and leveraging its unique properties to design safer, more efficient chemical processes. yale.eduessentialchemicalindustry.orgpsu.edu

The current industrial production of sodium this compound is a wet chemical process that reacts a sodium metaborate (B1245444) solution (derived from borax (B76245) and sodium hydroxide) with hydrogen peroxide. karlancer.comumweltbundesamt.de Life Cycle Assessment (LCA) studies of the boron industry have identified that the refinement stages, including the production of this compound, have a significant environmental footprint. researchgate.netmdpi.combohrium.com Key contributors to this impact are the energy consumption (often from fossil fuels) for heating and drying, and the use of raw materials like sulfuric acid and hydrogen peroxide. researchgate.netmdpi.com Future research will focus on improving energy efficiency, utilizing cleaner energy sources, and optimizing reaction conditions to reduce waste and raw material consumption. researchgate.net

From a utilization perspective, this compound aligns well with several green chemistry principles:

Principle 5 (Safer Solvents and Auxiliaries): this compound is highly effective in water, an environmentally benign solvent. nih.gov

Principle 9 (Catalysis): Its use in catalytic amounts or as a stoichiometric oxidant that can be activated by sustainable catalysts (like biochar) is superior to many traditional stoichiometric reagents. acs.org

Principle 10 (Design for Degradation): Its primary decomposition products in water are borates and water, which are generally considered less harmful than the byproducts of chlorinated bleaches. nih.govfinicecleaning.com

Principle 12 (Inherently Safer Chemistry for Accident Prevention): As a stable, solid source of hydrogen peroxide, sodium this compound reduces the risks associated with transporting and handling highly concentrated, corrosive H₂O₂ solutions. mdpi.comresearchgate.net

Future work will aim to further enhance these green credentials, for instance, by developing closed-loop systems where borate byproducts can be efficiently recovered and recycled back into the production process.

Q & A

Q. How to prepare phosphate-citrate buffer systems containing sodium perborate for enzyme activity assays?

Sodium this compound is often integrated into phosphate-citrate buffers (pH 5.0) for enzymatic studies. To prepare 0.05 M buffer:

  • Dissolve one phosphate-citrate buffer capsule (e.g., Sigma-Aldrich P4922) in 100 mL ultrapure water.
  • Adjust pH to 5.0 and add 0.03% (w/v) sodium this compound.
  • For reaction termination, add 50 µL of 2 M H₂SO₄ per 200 µL reaction mixture to acidify the medium and halt enzymatic activity .

Q. What factors determine the selection of sodium this compound monohydrate versus tetrahydrate in oxidation experiments?

Sodium this compound monohydrate (NaBO₃·H₂O) is preferred for its higher oxygen content (active species yield), thermal stability, and solubility in aqueous systems compared to tetrahydrate. Monohydrate is optimal for low-temperature reactions (40–60°C), while tetrahydrate may require activators like tetra-acetylethylenediamine (TAED) for decomposition .

Q. What are the best practices for stabilizing sodium this compound in laboratory settings?

Store sodium this compound in airtight containers under cool, dry conditions to prevent hydrolysis. Pre-dissolve in buffers immediately before use to minimize premature decomposition. Avoid prolonged exposure to humid air or temperatures >60°C, which accelerate oxygen release .

Advanced Research Questions

Q. How to identify radical species generated in this compound-based advanced oxidation processes (AOPs)?

Use electron paramagnetic resonance (EPR) with spin traps like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) to detect hydroxyl (•OH) and superoxide (O₂•⁻) radicals. For example:

  • In Fe(0)-perborate systems, EPR spectra show dominant •OH signals (DMPO-OH adducts at 1:2:2:1 quartet).
  • Carbonaceous material-perborate systems exhibit weaker radical signals, suggesting non-radical electron transfer pathways via graphitic structures .

Q. How does this compound compare to hydrogen peroxide in UV-driven AOPs for contaminant degradation?

this compound (NaBO₃) generates H₂O₂ in situ under acidic or UV conditions, enabling comparable •OH yields to H₂O₂. Key differences:

  • This compound requires lower UV energy for activation due to its borate matrix.
  • Acetic acid additives enhance this compound’s oxidative capacity by forming peracetic acid, unlike H₂O₂ systems. Validate via kinetic assays (e.g., pseudo-first-order rate constants) and TOC removal analysis .

Q. What experimental approaches distinguish radical vs. non-radical oxidation mechanisms in this compound systems?

  • Radical scavengers : Add tert-butanol (•OH scavenger) or NaN₃ (singlet oxygen quencher). Inhibition of phenol degradation confirms radical dominance.
  • Electron transfer probes : Use electrochemical analysis (e.g., cyclic voltammetry) to detect direct oxidation via carbonaceous materials’ graphitic layers.
  • EPR-negative systems : Absence of radical signals with retained degradation efficiency indicates non-radical pathways .

Q. How do iron-bearing and carbonaceous materials synergize with this compound for pollutant degradation?

  • Zero-valent iron (ZVI) : Fe⁰ donates electrons to this compound, accelerating H₂O₂ decomposition into •OH. Monitor Fe²⁺/Fe³⁺ ratios via ferrozine assays to track redox cycling.
  • Biochar/graphite : π-electron-rich surfaces activate this compound, enabling electron transfer to adsorbed pollutants. Characterize material defects via Raman spectroscopy (D/G band ratios) .

Q. How to assess ecotoxicological risks of this compound byproducts in wastewater treatment studies?

Conduct acute toxicity assays using Daphnia magna (LC₅₀ = 11–30 mg/L) and algal models (Pseudokirchneriella subcapitata, EC₅₀ = 3.3–20 mg/L). Compare degradation byproduct toxicity via Microtox® or in vitro cell viability assays. Note: Residual H₂O₂ drives toxicity, not borate .

Methodological Notes

  • Statistical validation : Use ANOVA with Tukey’s post hoc tests for multi-group comparisons (e.g., TOC removal across material-perborate systems) .
  • Data contradictions : Address discrepancies in radical dominance (e.g., vs. 14) by contextualizing pH, material composition, and scavenger specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.